chemical properties of (3-Bromopropyl)phosphonic dichloride
chemical properties of (3-Bromopropyl)phosphonic dichloride
A Bifunctional Linchpin for Heterocyclic Phosphorus Synthesis
Part 1: Executive Summary & Core Directive
Definition: (3-Bromopropyl)phosphonic dichloride (CAS 86483-94-5) is a highly reactive organophosphorus intermediate characterized by a bifunctional scaffold: an electrophilic phosphonyl dichloride terminus (
Significance: Unlike simple alkyl phosphonyl chlorides, this molecule serves as a "linchpin" reagent in medicinal chemistry and materials science. Its dual reactivity enables divergent synthesis :
-
P-Selective Functionalization: Rapid construction of phosphonamides and esters via nucleophilic substitution at the phosphorus center.
-
C-Selective Functionalization: Subsequent alkylation reactions at the terminal bromide.
-
Cyclization: The unique 3-carbon spacing allows for facile intramolecular cyclization to form 5-membered phosphorus heterocycles (e.g., 1,2-oxaphospholanes, 1,2-azaphospholanes), which are privileged scaffolds in drug discovery for transition state mimicry.
Part 2: Physicochemical Profile
The following data aggregates experimental values for the dichloride and its immediate precursors (acid and ester), as the dichloride is frequently generated in situ due to its hydrolytic instability.
| Property | Specification | Notes |
| Chemical Name | (3-Bromopropyl)phosphonic dichloride | |
| CAS Number | 86483-94-5 | Precursors: Acid (1190-09-6), Diethyl Ester (1186-10-3) |
| Formula | ||
| Molecular Weight | 239.86 g/mol | |
| Physical State | Viscous Liquid / Low-melting Solid | Typically a colorless to pale yellow liquid upon distillation.[1][2][3] |
| Boiling Point | >100 °C @ 0.5 mmHg (Predicted) | Reference: Diethyl ester bp is 94-95°C @ 2 mmHg.[1] The dichloride has higher polarity/mass. |
| Solubility | DCM, THF, Toluene, Chloroform | Reacts violently with water/alcohols. |
| Reactivity Hazards | Corrosive, Lachrymator | Hydrolyzes to release HCl and (3-bromopropyl)phosphonic acid. |
Part 3: Synthetic Pathways & Production[1]
The synthesis of (3-Bromopropyl)phosphonic dichloride is most reliably achieved via the chlorination of its corresponding acid or ester. Direct Kinnear-Perren synthesis is less common for this specific functional group pattern due to the sensitivity of the alkyl bromide.
Workflow Diagram: Synthesis & Activation
The following diagram illustrates the conversion of the stable acid precursor into the reactive dichloride and its subsequent trapping.
Figure 1: Deoxychlorination workflow converting the stable phosphonic acid to the electrophilic dichloride.
Detailed Synthetic Protocol
Objective: Synthesis of (3-Bromopropyl)phosphonic dichloride from (3-Bromopropyl)phosphonic acid.
Reagents:
-
(3-Bromopropyl)phosphonic acid (1.0 eq)
-
Thionyl Chloride (
) (3.0 eq) -
N,N-Dimethylformamide (DMF) (Catalytic, 1-2 drops)
Procedure:
-
Setup: Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Maintain an inert atmosphere (
or Ar). -
Addition: Charge the flask with solid (3-Bromopropyl)phosphonic acid. Add
dropwise at room temperature. Add catalytic DMF.-
Note: Gas evolution (
, ) will begin immediately. Vent into a scrubber containing aqueous NaOH.
-
-
Reaction: Heat the mixture to reflux (approx. 75-80°C) for 2-4 hours. The solution should become homogenous and clear.
-
Workup: Remove excess
via rotary evaporation under reduced pressure. -
Purification: The residue is the crude dichloride. For high-purity applications, distill under high vacuum (<1 mmHg).
-
Storage: Store under inert gas at 4°C. Use immediately for best results.
Part 4: Reactivity & Mechanism (The Bifunctional Advantage)
The utility of this compound lies in the differential reactivity of its two electrophilic sites.
-
The Phosphonyl Center (
): The P-Cl bonds are "hard" electrophiles, reacting instantly with oxygen and nitrogen nucleophiles. -
The Alkyl Bromide (
): The C-Br bond is a "soft" electrophile, requiring thermal activation or strong nucleophiles, and is kinetically slower than the P-Cl substitution.
This kinetic difference allows for sequential functionalization :
Mechanistic Diagram: Divergent Synthesis
Figure 2: Divergent reactivity pathways. Path B highlights the formation of privileged heterocyclic scaffolds.
Key Application: Synthesis of Phostones/Azaphospholanes
The 3-carbon chain is the "magic number" for forming stable 5-membered rings.
Mechanism:
-
Phosphonylation: An amine (
) attacks the bond, displacing chloride to form the phosphonamide intermediate. -
Cyclization: In the presence of a strong base (e.g., NaH, KOtBu), the amide nitrogen is deprotonated. The resulting anion attacks the terminal carbon (
) in an intramolecular reaction. -
Result: Formation of a 1,2-azaphospholane-2-oxide .
Part 5: Applications in Drug Development[4]
Transition State Analogues
Phosphonates are tetrahedral mimics of the transition state of peptide hydrolysis. By cyclizing (3-bromopropyl)phosphonic dichloride into a ring, researchers constrain the P-O or P-N bond vectors, creating rigid analogues that can bind to enzyme active sites (e.g., metalloproteases) with high specificity.
Solid-Phase Synthesis Linkers
The bromine terminus serves as an anchor point. The dichloride can be reacted with a resin-bound amine, and the bromine can subsequently be displaced by a nucleophilic drug pharmacophore, creating a cleavable phosphonate linker.
Zirconium Phosphonate Materials
The diethyl ester derivative is a known precursor for layered zirconium phosphonate materials used in catalysis and ion exchange. The dichloride provides a more reactive route to graft these functionalities onto surface hydroxyls of silica or metal oxides.
Part 6: Safety & Handling Protocols
Hazard Class: Corrosive (Category 1C), Moisture Sensitive.
-
Water Reactivity: Reacts violently with water to produce HCl gas. All glassware must be oven-dried.
-
Skin/Eye Contact: Causes severe burns. Full PPE (neoprene gloves, face shield, chemical apron) is mandatory.
-
Inhalation: Vapors are destructive to mucosal membranes. Handle strictly within a functioning fume hood.
-
Quenching Spills: Do not use water directly. Absorb with dry sand or vermiculite, then neutralize slowly with a dilute sodium bicarbonate solution in a waste container.
References
-
PubChem. (3-Bromopropyl)phosphonic acid (CAS 1190-09-6) Compound Summary. National Library of Medicine. [Link]
-
LookChem. Diethyl (3-bromopropyl)phosphonate (CAS 1186-10-3) Data Sheet.[2][Link]
